molecular formula C21H43N7O18P2 B1246650 Dihydrostreptomycin 3'alpha,6-bisphosphate

Dihydrostreptomycin 3'alpha,6-bisphosphate

Cat. No. B1246650
M. Wt: 743.6 g/mol
InChI Key: ZDDYYKRGKUKSLN-TWBNDLJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin 3'alpha,6-bisphosphate is a streptomycin phosphate. It derives from a dihydrostreptomycin. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Enzymatic Synthesis and Phosphorylation

Research has shown that dihydrostreptomycin can be enzymatically phosphorylated. Extracts from Streptomyces griseus, a non-streptomycin secreting strain, contain a kinase that phosphorylates dihydrostreptomycin. This kinase uses adenosine triphosphate as the phosphate donor, leading to the formation of various phosphorylated derivatives of dihydrostreptomycin (Walker & Škorvaga, 1973).

Biosynthesis of Dihydrostreptomycin

Dihydrostreptomycin is thought to be a primary product in the biosynthesis of streptomycin. The enzymatic transfer of dihydrostreptose to streptidine-6-phosphate forms an intermediate in dihydrostreptomycin biosynthesis. This insight helps in understanding the sequence in which dihydrostreptomycin components are linked together (Kniep & Grisebach, 1976; 1980).

Interaction with Bacterial Mechanosensitive Channels

Studies have identified that dihydrostreptomycin can bind to and modulate the activity of the MscL channel in bacteria. This interaction suggests a novel mode of action for dihydrostreptomycin, potentially providing a mechanism for its entry into bacterial cells (Iscla et al., 2014; Wray et al., 2016).

Streptomycin Resistance Mechanisms

Research on Streptomyces bikiniensis, a streptomycin-producing microorganism, has shown that resistance to streptomycin and dihydrostreptomycin involves phosphorylation by specific kinases. These enzymes inactivate the antibiotics by phosphorylation, indicating a significant resistance mechanism in these microorganisms (Piwowarski & Shaw, 1979).

properties

Molecular Formula

C21H43N7O18P2

Molecular Weight

743.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-5-methyl-4-(phosphonooxymethyl)oxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H43N7O18P2/c1-5-21(34,4-41-47(35,36)37)16(45-17-9(26-2)12(32)10(30)6(3-29)43-17)18(42-5)44-14-7(27-19(22)23)11(31)8(28-20(24)25)15(13(14)33)46-48(38,39)40/h5-18,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)(H2,38,39,40)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

ZDDYYKRGKUKSLN-TWBNDLJKSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(COP(=O)(O)O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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